5-Fluoro-2,3-thiophenedicarboxaldehyde

Catalog No.
S843514
CAS No.
1015071-22-3
M.F
C6H3FO2S
M. Wt
158.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2,3-thiophenedicarboxaldehyde

CAS Number

1015071-22-3

Product Name

5-Fluoro-2,3-thiophenedicarboxaldehyde

IUPAC Name

5-fluorothiophene-2,3-dicarbaldehyde

Molecular Formula

C6H3FO2S

Molecular Weight

158.15 g/mol

InChI

InChI=1S/C6H3FO2S/c7-6-1-4(2-8)5(3-9)10-6/h1-3H

InChI Key

UHZWVDHHMHBMDX-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1C=O)C=O)F

Canonical SMILES

C1=C(SC(=C1C=O)C=O)F
  • Origin: While the specific origin of this compound isn't readily available in scientific literature, it's likely synthesized in a laboratory setting.
  • Significance: Limited information exists on the specific applications of 5-Fluoro-2,3-thiophenedicarboxaldehyde. However, its structure suggests potential uses in organic synthesis, especially as a building block for more complex molecules. Furthermore, vendors like Sigma-Aldrich list it as a biochemical for proteomics research, indicating its possible role in studying proteins [, ].

Molecular Structure Analysis

  • Key features: The molecule consists of a five-membered thiophene ring with a fluorine atom at position 5. Attached to the ring at positions 2 and 3 are two aldehyde (CHO) groups. This structure combines an aromatic ring with reactive aldehyde functionalities.

Chemical Reactions Analysis

  • Synthesis: The synthesis pathway for this compound is not publicly available. However, methods for synthesizing similar thiophene-based dialdehydes exist, involving reactions like formylation of a fluorinated thiophene derivative.
  • Reactions with nucleophiles: The aldehyde groups can undergo nucleophilic addition reactions with various reagents like alcohols, amines, and Grignard reagents, leading to the formation of new carbon-carbon bonds and more complex molecules.

Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature.
  • Melting point: Expected to be above 100°C due to the presence of aromatic and carbonyl functionalities.
  • Solubility: Potentially soluble in organic solvents like dichloromethane, dimethylformamide, and possibly hot alcohols due to the presence of the aldehyde groups.
  • Stability: The aromatic ring and aldehyde functionalities suggest moderate stability. However, the exact stability profile is unknown and may depend on storage conditions.
  • Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat.
  • Working in a well-ventilated fume hood.
  • Avoiding contact with skin and eyes.
  • Properly disposing of waste according to laboratory safety protocols.
  • Organic synthesis

    The presence of the aldehyde functional group suggests 5-Fluoro-2,3-thiophenedicarboxaldehyde could be a useful building block for the synthesis of more complex molecules. Its unique structure with a fluorine atom and a thiophene ring could be of interest in developing novel materials or pharmaceuticals.

  • Thiophene chemistry

    Thiophene is a five-membered aromatic ring containing sulfur. Research in thiophene chemistry explores the development of new functional materials with specific electrical or optical properties. 5-Fluoro-2,3-thiophenedicarboxaldehyde, with its fluorinated thiophene core, could be a candidate molecule for such investigations [].

  • Bioorganic chemistry

    The aldehyde group can participate in various reactions with biomolecules. While there's no specific research documented for 5-Fluoro-2,3-thiophenedicarboxaldehyde, it's possible researchers might explore its interactions with proteins or enzymes to understand biological processes or design new drugs.

XLogP3

1.3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

5-Fluoro-2,3-thiophenedicarboxaldehyde

Dates

Modify: 2023-08-16

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